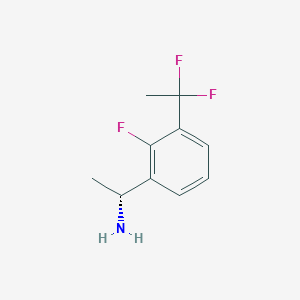
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the quinazolinone core.
Fluorination: Introduction of the fluorine atoms using fluorinating agents.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of one or more substituents on the quinazolinone core with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may yield a variety of substituted quinazolinones.
科学的研究の応用
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-(difluoromethyl)pyridin-3-yl)methanol
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and difluoromethyl groups attached to the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C9H4BrF3N2O |
|---|---|
分子量 |
293.04 g/mol |
IUPAC名 |
6-bromo-2-(difluoromethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-3-1-4-6(5(11)2-3)14-8(7(12)13)15-9(4)16/h1-2,7H,(H,14,15,16) |
InChIキー |
DHDHYSZJXLGHKJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)C(F)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


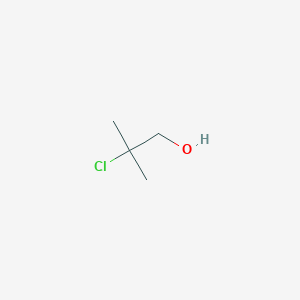
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
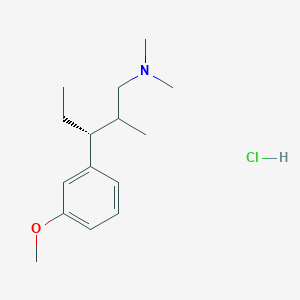
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
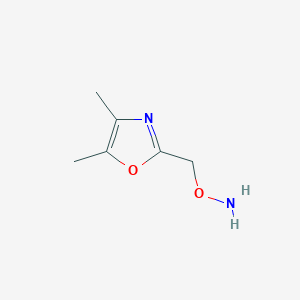

![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
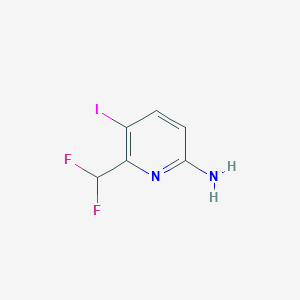
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)


